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Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular
signaling and is a major focus of drug discovery efforts. However, a significant portion of the
kinome remains understudied, often referred to as the "dark kinome"[1][2][3]. These kinases
represent a vast, unexplored territory for novel therapeutic interventions. The TAIRE family of
cyclin-dependent kinases (CDKSs), which includes CDK14, CDK15, CDK16, CDK17, and
CDK18, is a key component of this dark kinome[4][5]. To facilitate the study of these enigmatic
kinases, potent and selective chemical probes are indispensable tools[3][6]. JA397 has
emerged as a crucial chemical probe specifically designed to investigate the TAIRE family,
offering a means to elucidate their biological functions and therapeutic potential[4][5][7]. This
guide provides a comprehensive overview of JA397, its properties, and its application in
studying the dark kinome.

The TAIRE Family of Kinases

The TAIRE family is a subgroup of the CMGC Ser/Thr protein kinase group and is further
divided into the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18)
subfamilies[4][5]. While other CDK family members are well-established regulators of the cell
cycle, the precise roles of the TAIRE kinases are less understood[4]. Emerging evidence
suggests their involvement in a variety of cellular processes:
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o CDK14: WNT signaling pathway[4].

o CDKZ15: Regulation of the beta-catenin/MEK-ERK signaling pathway[4].

o CDKZ16: Cell cycle progression through phosphorylation of p27[4].

e CDK17: Glycerophospholipid metabolism[4].

o CDK18: Regulation of cell motility via the FAK/RhoA/ROCK signaling pathway[4].

JA397: A Potent and Selective Chemical Probe

JA397 is a potent and selective inhibitor of the TAIRE family of kinases[4][7]. It serves as a
valuable tool for researchers to probe the functions of these understudied kinases. A key
feature of a high-quality chemical probe is the availability of a structurally similar but inactive
negative control. For JA397, this role is fulfilled by JA314, which allows researchers to
distinguish on-target effects from off-target or compound-specific artifacts[4][5].

Quantitative Data

The potency and selectivity of JA397 have been characterized through various in vitro and
cellular assays. The following tables summarize the key quantitative data for JA397.

Table 1: In Vitro Potency of JA397 against TAIRE Family Kinases

EC50 (nM) in NanoBRET-lysed mode

Target

assay
CDK14 27.1
CDK15 252
CDK16 39.0
CDK17 77.2
CDK18 172

[Source: Structural Genomics Consortium[4]]
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Table 2: Cellular Potency of JA397 against TAIRE Family Kinases

Target EC50 (nM) in intact cell NanoBRET assay
CDK14 72.1
CDK15 307
CDK16 334
CDK17 21.2
CDK18 121

[Source: Structural Genomics Consortium[4]]

Table 3: Selectivity Profile of JA397

Assay Concentration Results

In vitro kinase panel (Reaction 1 uM Selective against 340 wild-type
Biology) H kinases

In-house DSF-panel Not specified Selective against 105 kinases

[Source: Structural Genomics

Consortium[4]]

Table 4: Properties of JA397 and its Negative Control JA314

Property JA397 JA314 (Negative Control)
Molecular Weight 481.56 g/mol 452.52 g/mol
Recommended Max Cell
] 1uM 1uM
Assay Concentration
39.0 nM (lysed) / 33.4 nM
CDK16 EC50 (NanoBRET) 4165 nM

(intact)

[Source: EUbOPEN[5]]
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Experimental Protocols

Detailed methodologies are crucial for the effective application of chemical probes. Below are
outlines of the key experimental protocols used to characterize JA397.

Protocol 1: In Vitro Kinase Inhibition Assay
(NanoBRET™-lysed mode)

This assay quantifies the potency of JA397 against the TAIRE family kinases in a lysed-cell
format.

Objective: To determine the half-maximal effective concentration (EC50) of JA397 against
CDK14, CDK15, CDK16, CDK17, and CDK18 in a biochemical assay.

General Procedure:

» Reagents: Recombinant TAIRE family kinases, appropriate substrates, ATP, and the
NanoBRET™ detection reagents.

e Assay Setup: In a multi-well plate, combine the kinase, a fluorescently labeled tracer that
binds to the kinase active site, and varying concentrations of JA397.

e Reaction Initiation: Initiate the kinase reaction by adding ATP.

o Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The
binding of the tracer to the kinase brings a luciferase enzyme and a fluorophore into close
proximity, generating a BRET signal. JA397 competes with the tracer for binding to the
kinase, leading to a decrease in the BRET signal.

o Data Analysis: Plot the BRET signal against the logarithm of the JA397 concentration and fit
the data to a suitable dose-response curve to determine the EC50 value.

Protocol 2: Cellular Target Engagement Assay
(NanoBRET™)

This assay measures the ability of JA397 to engage its target kinases within intact cells.
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Objective: To determine the EC50 of JA397 for TAIRE family kinases in a cellular context.

General Procedure:

Cell Culture: Use cells engineered to express a NanoLuc® luciferase-tagged TAIRE kinase
and a fluorescent cell-permeable tracer.

Treatment: Treat the cells with varying concentrations of JA397.
Tracer Addition: Add the cell-permeable fluorescent tracer.

BRET Measurement: Measure the BRET signal. Similar to the in vitro assay, the
displacement of the tracer by JA397 results in a loss of BRET.

Data Analysis: Calculate the EC50 from the dose-response curve of BRET signal versus
JA397 concentration.

Protocol 3: Kinome-wide Selectivity Profiling

This protocol assesses the selectivity of JA397 against a broad panel of kinases.

Objective: To determine the off-target effects of JA397 across the human kinome.

General Procedure:

Kinase Panel: Utilize a large panel of recombinant human kinases (e.g., the 340 wild-type
kinase panel from Reaction Biology).

Inhibition Assay: Perform in vitro kinase activity assays in the presence of a fixed
concentration of JA397 (e.g., 1 uM).

Activity Measurement: Measure the remaining kinase activity for each kinase in the panel.

Data Analysis: Express the results as the percentage of inhibition for each kinase. High
selectivity is indicated by potent inhibition of the target kinases and minimal inhibition of other
kinases.

Protocol 4: FUCCI Cell Cycle Analysis
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This assay is used to investigate the effect of JA397 on cell cycle progression.
Obijective: To determine if inhibition of TAIRE kinases by JA397 affects the cell cycle.
General Procedure:

¢ Cell Line: Use a cell line expressing the FUCCI (Fluorescent Ubiquitination-based Cell Cycle
Indicator) reporters, which allows for the visualization of different cell cycle phases.

+ Treatment: Treat the cells with JA397 (e.g., 1 uM) or a vehicle control (DMSO) for a specified
period (e.g., 24 hours).

+ Imaging: Acquire fluorescence microscopy images of the cells.

e Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M)
based on the fluorescence of the FUCCI reporters. An accumulation of cells in a particular
phase suggests a cell cycle arrest. JA397 has been shown to induce a G2/M phase arrest in
HCT116 cells[5].
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Caption: TAIRE family signaling pathways and the inhibitory action of JA397.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [JA397: A Chemical Probe for Illuminating the Dark
Kinome]. BenchChem, [2025]. [Online PDF]. Available at:
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kinome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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